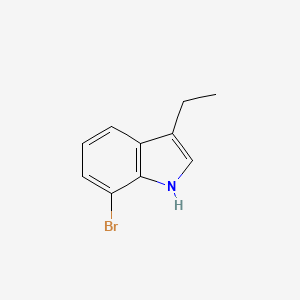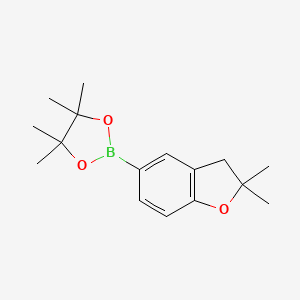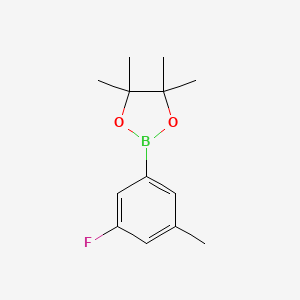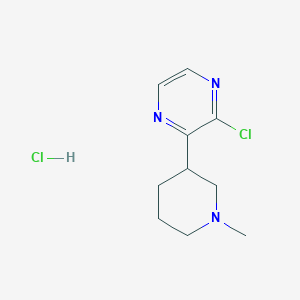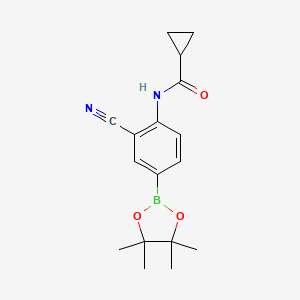![molecular formula C17H27Cl2N5O2 B1443605 1-((2-Methyl-7-(morpholin-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methyl)piperidin-4-ol dihydrochloride CAS No. 1361113-79-2](/img/structure/B1443605.png)
1-((2-Methyl-7-(morpholin-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methyl)piperidin-4-ol dihydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar pyrazolo[1,5-a]pyrimidine compounds has been reported to involve palladium-catalyzed reactions conducted under microwave irradiation . The yields for these reactions were reported to be in the range of 34–93% .Molecular Structure Analysis
The structure of the compound includes a pyrazolo[1,5-a]pyrimidine core, which is considered a promising structure in medicinal chemistry . This core includes a nitrogen atom in the five-membered ring . The compound also includes a morpholine moiety in an appropriate position .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Drug Design
- The compound is involved in the synthesis of novel heterocyclic derivatives, showcasing the role of pyrazolo[1,5-a]pyrimidine in creating pharmacologically active agents. These activities are central to the development of new therapeutic agents, highlighting its utility in medicinal chemistry. The synthesis of such compounds often leverages the molecule's ability to act as an intermediate in creating complex structures with potential biological activities (Yuh-Wen Ho & Maw-Cherng Suen, 2013).
Anticholinesterase Activity
- Pyrazoline derivatives, related structurally to the molecule , have been synthesized and evaluated for their anticholinesterase effects. Such studies are vital for developing treatments for neurodegenerative disorders like Alzheimer's disease, showcasing the potential therapeutic applications of these compounds. The research indicates that modifications of the pyrazoline and pyrazolo[1,5-a]pyrimidine core can lead to significant biological activities, suggesting a promising area for drug development (M. Altıntop, 2020).
Antioxidant Properties
- Compounds derived from pyrazolo[1,5-a]pyrimidine have been explored for their antioxidant properties. Antioxidants are crucial for combating oxidative stress, which is implicated in various diseases, including cancer and cardiovascular diseases. This research area highlights the compound's potential in contributing to the development of antioxidant therapies, underscoring its versatility in drug discovery (M. Gouda, 2012).
Antibacterial Activity
- Novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized with demonstrated antibacterial activity. Such studies are crucial in the ongoing fight against bacterial resistance, offering pathways to new antibiotics. The research into these derivatives underscores the molecule's role in developing novel antibacterial agents, a critical area given the rise of antibiotic-resistant strains (A. Tantawy et al., 2012).
Fluorescent Properties
- The synthesis of pyrazoline and pyrazolo[1,5-a]pyrimidine derivatives with fluorescent properties opens avenues for their use in biological imaging and as molecular probes. This application is vital for understanding cellular and molecular processes, offering tools for research in cell biology and biochemistry (I. Odin et al., 2022).
Propiedades
IUPAC Name |
1-[(2-methyl-7-morpholin-2-ylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]piperidin-4-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2.2ClH/c1-12-14(11-21-7-3-13(23)4-8-21)17-19-5-2-15(22(17)20-12)16-10-18-6-9-24-16;;/h2,5,13,16,18,23H,3-4,6-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGWPKODNYTVHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1CN3CCC(CC3)O)C4CNCCO4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Methyl-7-(morpholin-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methyl)piperidin-4-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



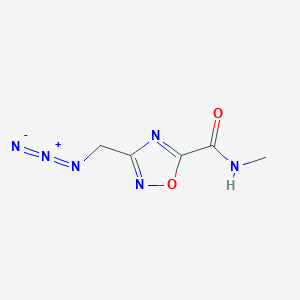

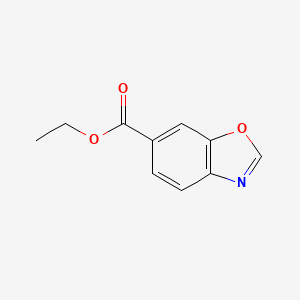
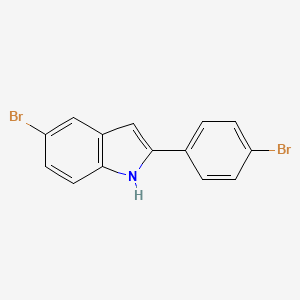
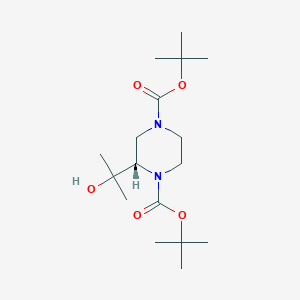
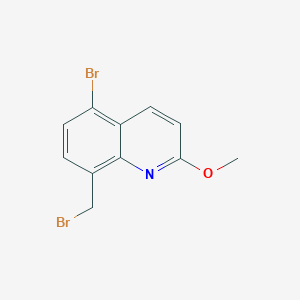
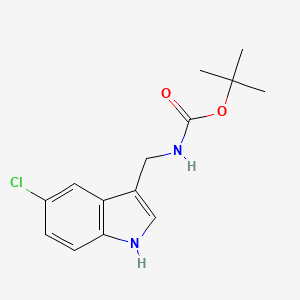
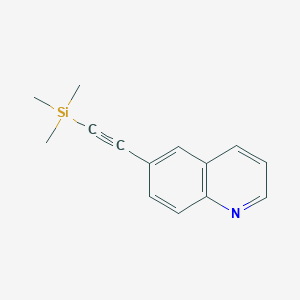
![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1443535.png)
